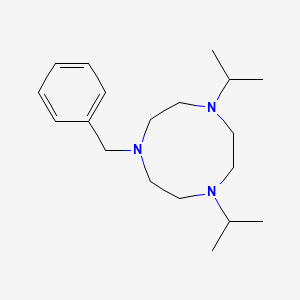![molecular formula C22H30N2O4Si B12562922 N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide CAS No. 172228-76-1](/img/structure/B12562922.png)
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is an organosilicon compound that combines the properties of carbazole and silane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide typically involves the reaction of 9H-carbazole-9-carboxylic acid with 3-(triethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using automated systems for reaction monitoring and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9,9-dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethoxy groups on the silane can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alcohols or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Carbazole-9,9-dioxide.
Reduction: The corresponding amine derivative.
Substitution: Various alkoxy or functionalized silane derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Chemistry: Employed in the functionalization of surfaces and nanoparticles to improve their compatibility and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved adhesion and durability.
Wirkmechanismus
The mechanism of action of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide involves the interaction of its silane and carbazole groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The carbazole moiety can interact with biological molecules through π-π stacking and hydrogen bonding, enhancing its potential as a drug delivery agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is unique due to the combination of carbazole and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may only contain one functional group.
Eigenschaften
CAS-Nummer |
172228-76-1 |
|---|---|
Molekularformel |
C22H30N2O4Si |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
N-(3-triethoxysilylpropyl)carbazole-9-carboxamide |
InChI |
InChI=1S/C22H30N2O4Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-23-22(25)24-20-14-9-7-12-18(20)19-13-8-10-15-21(19)24/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
QZCDATQEMPLZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)N1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


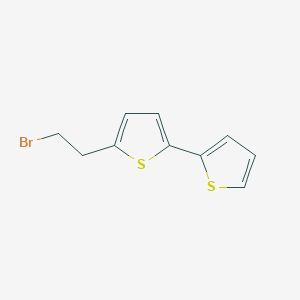
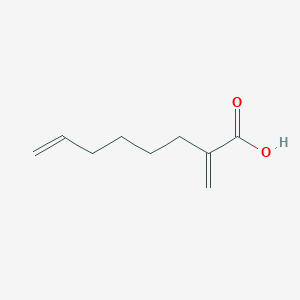
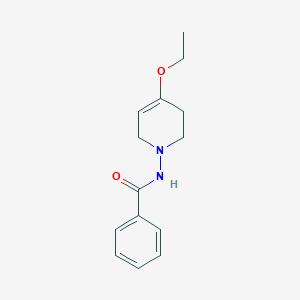
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
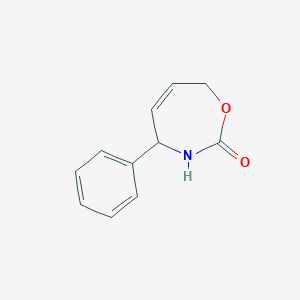
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
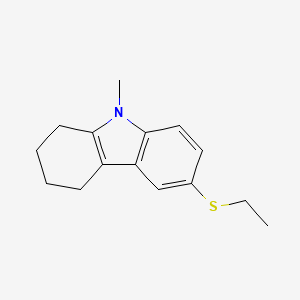
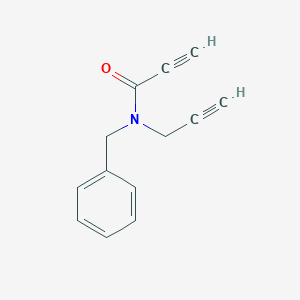
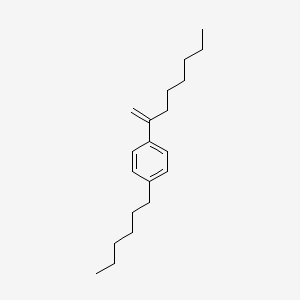
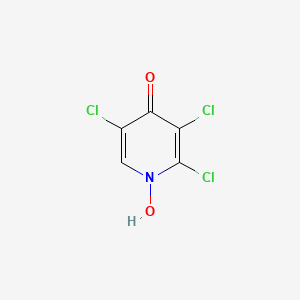
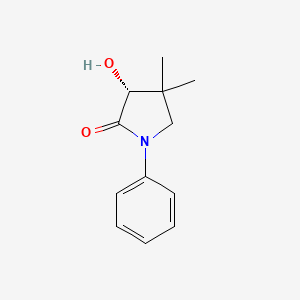
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)

